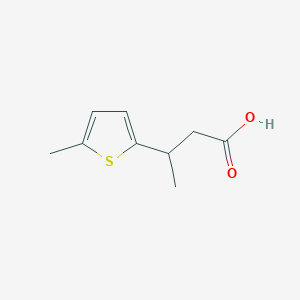

3-(5-Methylthiophen-2-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

3-(5-methylthiophen-2-yl)butanoic acid |

InChI |

InChI=1S/C9H12O2S/c1-6(5-9(10)11)8-4-3-7(2)12-8/h3-4,6H,5H2,1-2H3,(H,10,11) |

InChI Key |

LMNSQGGOBMMHAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 5 Methylthiophen 2 Yl Butanoic Acid

Established Synthetic Pathways for 3-(5-Methylthiophen-2-yl)butanoic Acid

Established synthetic routes to molecules structurally related to 3-(5-methylthiophen-2-yl)butanoic acid often rely on well-understood transformations, providing a foundation for its synthesis. These methods, while reliable, may involve multiple steps and the use of stoichiometric reagents.

Strategies involving directed alkylation reactions

Directed alkylation presents a plausible and straightforward approach to the synthesis of 3-(5-methylthiophen-2-yl)butanoic acid. This strategy typically involves the generation of a nucleophilic thiophene (B33073) species that can react with an electrophilic butanoic acid synthon. A common method for a similar compound, (S)-3-(thiophen-2-ylthio)butanoic acid, involves the reaction of a brominated butanoic acid derivative with a thiophenethiol under basic conditions. evitachem.com Adapting this to the target molecule, one could envision a pathway starting with 5-methyl-2-lithiothiophene, generated by the deprotonation of 2-methylthiophene (B1210033), followed by reaction with a suitable four-carbon electrophile.

An alternative directed alkylation could involve the Friedel-Crafts acylation of 2-methylthiophene with a derivative of succinic anhydride (B1165640), followed by reduction and subsequent manipulation of the resulting functional groups to yield the desired butanoic acid side chain.

Table 1: Illustrative Directed Alkylation Approach for a Thiophene Derivative

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Reference |

| (S)-3-bromobutanoic acid | Thiophen-2-thiol | Sodium hydride or potassium carbonate in DMF or THF | (S)-3-(Thiophen-2-ylthio)butanoic acid | evitachem.com |

This table illustrates a reaction for a structurally related compound, as direct literature for the target molecule is not available.

Approaches utilizing organometallic coupling reactions

Organometallic coupling reactions offer a powerful tool for the formation of the C-C bond between the thiophene ring and the butanoic acid side chain. A potential strategy would involve the preparation of an organometallic derivative of 2-methylthiophene, such as a Grignard reagent or an organozinc compound, followed by a cross-coupling reaction with a halo-substituted butanoic acid ester. For instance, 2-bromo-5-methylthiophene (B1266114) could be converted to its Grignard reagent and then coupled with a derivative of 4-halobutanoic acid in the presence of a suitable catalyst.

The Sonogashira coupling, while typically used for forming C-C triple bonds, can be adapted for the synthesis of functionalized thiophenes, which can then be further elaborated to the desired product. beilstein-journals.org

Table 2: Representative Organometallic Coupling for Thiophene Functionalization

| Thiophene Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

| 2,5-dibromothiophene | Indium organometallics | Palladium catalyst | Unsymmetrical 2,5-disubstituted thiophenes | rsc.org |

This table provides an example of organometallic coupling for thiophene functionalization, which could be adapted for the synthesis of the target molecule.

Multi-step syntheses from commercially available precursors

A multi-step synthesis provides a versatile, albeit longer, route to 3-(5-methylthiophen-2-yl)butanoic acid starting from readily available precursors. A plausible sequence could begin with the halogenation of 2-methylthiophene, for example, bromination at the 5-position. The resulting 2-bromo-5-methylthiophene can then undergo a metal-halogen exchange to form a lithiated species. This nucleophile can then be reacted with a suitable electrophile, such as crotonaldehyde, to introduce the carbon backbone of the side chain. Subsequent oxidation of the resulting alcohol and aldehyde functionalities would yield the desired carboxylic acid.

Another multi-step approach could involve the acylation of 2-methylthiophene with a butanoyl derivative, followed by a series of reduction and functional group interconversion steps to arrive at the final product. The development of such routes for substituted thiophenes has been a subject of interest, particularly for the preparation of building blocks for new materials and pharmaceuticals. beilstein-journals.org

Novel and Sustainable Synthetic Approaches towards 3-(5-Methylthiophen-2-yl)butanoic Acid

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These approaches prioritize the use of catalytic systems and adherence to the principles of green chemistry.

Catalytic methods for C-C and C-S bond formation in the synthesis of 3-(5-Methylthiophen-2-yl)butanoic Acid

Modern catalytic methods offer highly efficient and selective ways to form the key bonds in 3-(5-methylthiophen-2-yl)butanoic acid. Palladium-catalyzed cross-coupling reactions are particularly well-suited for the direct functionalization of C-H bonds in thiophenes, which can streamline the synthesis by avoiding the pre-functionalization of the thiophene ring. nih.gov For instance, a direct arylation or alkylation of 2-methylthiophene at the 5-position with a suitable butanoic acid derivative could be envisioned.

For the formation of the thiophene ring itself (the C-S bonds), catalytic methods involving the cyclization of functionalized alkynes have been developed. mdpi.com While this would represent a more fundamental synthesis of the thiophene core, it highlights the power of catalysis in constructing the heterocyclic system.

Table 3: Examples of Catalytic C-C Bond Formation on Thiophenes

| Reaction Type | Catalyst | Reactants | Key Bond Formed | Reference |

| Direct Vicinal Difunctionalization | Palladium/Norbornene | Thiophene, Aryl Halide, Alkene | C4-Aryl, C5-Alkenyl | nih.gov |

| C-H Activation/Coupling | Palladium | Aromatic compound, Alkene | C-C | organic-chemistry.org |

This table showcases modern catalytic methods that could be conceptually applied to the synthesis of the target compound.

Green chemistry principles applied to the synthesis of 3-(5-Methylthiophen-2-yl)butanoic Acid

The application of green chemistry principles to the synthesis of thiophene derivatives aims to reduce the environmental impact of chemical processes. nih.govbenthamdirect.com For the synthesis of 3-(5-methylthiophen-2-yl)butanoic acid, several green strategies could be employed.

One-pot syntheses, which combine multiple reaction steps into a single operation, can significantly reduce waste and improve efficiency. nih.gov For example, a one-pot reaction involving the in-situ generation of a thiophene precursor followed by its functionalization could be a greener alternative to a traditional multi-step route.

The use of environmentally benign solvents, such as water or ethanol, is another key aspect of green chemistry. nih.govrsc.org Research has shown that some reactions for the synthesis of thiophenes can be successfully carried out in greener solvents, minimizing the reliance on hazardous organic solvents. nih.gov Furthermore, metal-free synthetic methodologies are being explored to avoid the toxicity and cost associated with heavy metal catalysts. nih.gov The use of solid acid catalysts, which can be easily recovered and reused, also aligns with green chemistry principles.

Table 4: Green Chemistry Approaches in Thiophene Synthesis

| Green Chemistry Principle | Application in Thiophene Synthesis | Example | Reference |

| Use of Safer Solvents | Replacement of halogenated solvents with ethanol. | Halogenation of thiophenes in ethanol. | nih.gov |

| Atom Economy | One-pot multi-component reactions. | Gewald reaction for polysubstituted thiophenes. | nih.gov |

| Catalysis | Use of reusable solid acid catalysts. | Not specified for this exact reaction, but a general principle. | |

| Metal-Free Reactions | Avoiding heavy metal catalysts. | Synthesis of thiophenes using elemental sulfur. | nih.gov |

Continuous flow reaction methodologies for scaled-up synthesis of 3-(5-Methylthiophen-2-yl)butanoic Acid.

The transition from batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of chemical compounds, offering enhanced safety, consistency, and scalability. For the synthesis of 3-(5-Methylthiophen-2-yl)butanoic acid, continuous flow methodologies can be applied to key reaction steps to improve efficiency and control. In a typical flow setup, reactants are pumped through a network of tubes and passed through reactors where conditions such as temperature, pressure, and mixing are precisely controlled. semanticscholar.org

This approach minimizes the volume of reactive intermediates at any given time, thereby improving the safety profile, particularly for exothermic reactions. The high surface-area-to-volume ratio in microreactors or packed-bed columns allows for superior heat transfer compared to large batch vessels, preventing thermal runaway and reducing the formation of impurities. semanticscholar.org Key parameters such as residence time—the duration reactants spend in the reactor—and flow rate can be finely tuned to maximize conversion and selectivity. mdpi.com For a multi-step synthesis, individual flow modules can be connected in sequence, enabling a "telescoped" process that avoids the need for isolation and purification of intermediates, significantly reducing production time and waste. uc.pt

While specific continuous flow processes for 3-(5-Methylthiophen-2-yl)butanoic acid are not extensively detailed in the literature, principles from the synthesis of other carboxylic acids and thiophene derivatives can be applied. mdpi.commdpi.com For instance, a key bond-forming reaction, such as the alkylation of a 2-methylthiophene derivative, could be performed in a heated flow coil, followed by an in-line quenching and liquid-liquid extraction module. semanticscholar.org

Table 1: Hypothetical Continuous Flow Parameters for a Key Synthetic Step

| Parameter | Range | Purpose |

| Flow Rate | 0.1 - 10 mL/min | Controls residence time and throughput. |

| Residence Time | 30 sec - 30 min | Optimized to ensure complete reaction conversion. mdpi.com |

| Temperature | 25°C - 150°C | Precisely controlled to increase reaction rate and selectivity. mdpi.com |

| Pressure | 1 - 10 bar | Can be used to run reactions above the solvent's boiling point. |

| Reactor Type | Packed-Bed / Coil | Choice depends on whether a heterogeneous catalyst is used. mdpi.com |

This methodology ensures high reproducibility and facilitates rapid process optimization through automated systems, making it an attractive strategy for the industrial-scale synthesis of 3-(5-Methylthiophen-2-yl)butanoic acid. uliege.be

Stereoselective Synthesis of Enantiomeric Forms of 3-(5-Methylthiophen-2-yl)butanoic Acid.

3-(5-Methylthiophen-2-yl)butanoic acid possesses a chiral center at the C3 position of the butanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-3-(5-Methylthiophen-2-yl)butanoic acid and (R)-3-(5-Methylthiophen-2-yl)butanoic acid. As the biological activity of chiral molecules often resides in a single enantiomer, methods to selectively synthesize one form over the other are of paramount importance. wikipedia.org Stereoselective synthesis strategies are broadly categorized into asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer. mdpi.com This approach is highly efficient as the catalyst can generate a large quantity of chiral product. For the synthesis of chiral 3-(5-Methylthiophen-2-yl)butanoic acid, a potential route could involve the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 3-(5-methylthiophen-2-yl)but-2-enoic acid, using a chiral transition metal complex (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands).

Another strategy is the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester. Various chiral catalysts, including organocatalysts and metal complexes, have been developed to promote such reactions with high enantioselectivity. mdpi.com The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. mdpi.com While specific applications to this target molecule are not widely documented, the principles of asymmetric catalysis provide a powerful framework for its enantioselective production.

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the synthetic precursor to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This auxiliary is later removed to yield the enantiomerically enriched product and can often be recovered for reuse. sigmaaldrich.com

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a butanoyl precursor to form an N-acyl oxazolidinone. wikipedia.org The bulky groups on the auxiliary create a sterically hindered environment, forcing an incoming electrophile (e.g., a 5-methyl-2-thienyl derivative) to approach from a specific face, thereby establishing the desired stereocenter with high diastereoselectivity. scielo.org.mx After the key bond-forming step, the auxiliary is cleaved, typically via hydrolysis, to release the chiral 3-(5-Methylthiophen-2-yl)butanoic acid. Sulfur-based chiral auxiliaries, like 1,3-thiazolidine-2-thiones, have also proven effective in similar transformations, in some cases offering superior diastereoselectivity compared to their oxazolidinone counterparts. scielo.org.mxresearchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Auxiliary Class | Typical Application | Cleavage Method |

| (S)-4-Benzyl-2-oxazolidinone | Evans Auxiliary | Asymmetric alkylation, aldol (B89426) reactions. wikipedia.org | LiOH / H₂O₂ |

| (1R,2S)-(-)-Ephedrine | Amino Alcohol Derivative | Asymmetric alkylation. sigmaaldrich.com | Acid/Base Hydrolysis |

| Camphorsultam | Sulfonamide-based | Michael additions, Diels-Alder reactions. wikipedia.org | Reductive or Hydrolytic |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Ellman's Auxiliary | Synthesis of chiral amines. sigmaaldrich.com | Acidic Cleavage |

This method provides a robust and predictable way to control stereochemistry during the synthesis of chiral carboxylic acids.

Synthesis of Deuterated and Isotopically Labeled 3-(5-Methylthiophen-2-yl)butanoic Acid for Mechanistic Investigations.

The synthesis of isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), is essential for various scientific investigations, including metabolic studies and reaction mechanism analysis. For 3-(5-Methylthiophen-2-yl)butanoic acid, deuteration can be targeted at either the thiophene ring or the butanoic acid side chain.

A direct and efficient method for deuterating the thiophene ring is through a silver-catalyzed hydrogen/deuterium (H/D) exchange reaction. osti.gov This process can introduce deuterium atoms at the β-positions of the thiophene ring using heavy water (D₂O) as the deuterium source, often without the need for directing groups. osti.gov The reaction conditions are typically mild and tolerate a range of functional groups, making this a viable strategy for the late-stage deuteration of the target molecule or its precursors. osti.gov

Labeling the butanoic acid chain would likely require a different approach, starting with isotopically labeled building blocks. For example, the synthesis could start from a deuterated version of a butanoic acid derivative, which would then be coupled with the 5-methylthiophene moiety to construct the final labeled molecule.

Yield Optimization and Purity Enhancement in Synthetic Procedures for 3-(5-Methylthiophen-2-yl)butanoic Acid.

Maximizing the chemical yield and ensuring high purity are critical objectives in any synthetic process. For 3-(5-Methylthiophen-2-yl)butanoic acid, this involves the systematic optimization of all reaction parameters and the implementation of effective purification protocols. Drawing from methodologies used for analogous compounds like (S)-3-(thien-2-ylthio)butyric acid, several key parameters can be targeted for optimization. google.comgoogle.com

Reaction Conditions:

Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used, sometimes in combination with co-solvents like formamide (B127407) to improve the solubility of reactants. google.comgoogle.com

Temperature: Reaction temperature must be carefully controlled. Some steps may require cooling (e.g., 0-5°C) to prevent side reactions, while others may need heating (e.g., 41-45°C) to ensure a reasonable reaction rate. google.com

Reaction Time: Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, ensuring complete conversion of starting materials without significant product degradation. google.com For similar reactions, times can range from 2 to 4 hours. google.com

Reagents and Stoichiometry: The precise ratio of reactants and the choice of base (e.g., triethylamine) or catalyst are crucial for driving the reaction to completion and minimizing waste. google.com

Purity Enhancement: Following the reaction, the crude product must be purified. Standard procedures include aqueous workup to remove inorganic salts and water-soluble impurities, followed by extraction into an organic solvent. Further purification is typically achieved through column chromatography on silica (B1680970) gel. The purity of the final product can be assessed using HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. For chiral compounds, enantiomeric purity is often determined by chiral HPLC analysis, sometimes after converting the acid into a suitable derivative, such as a 3,5-dimethylanilide. google.com

Table 3: Parameters for Optimization in the Synthesis of Thienylbutanoic Acids

| Parameter | Variable | Impact on Outcome | Reference Example |

| Solvent System | THF vs. THF/Formamide | Solubility, Reaction Rate | Synthesis of (S)-3-(thien-2-ylthio)butyric acid. google.com |

| Temperature | 20-25°C vs. 41-45°C | Rate, Selectivity, Impurity Profile | Controlled heating reduced reaction time from days to hours. google.com |

| Base | Triethylamine vs. Li⁺ salt | Salt formation, Nucleophilicity | Used to deprotonate 2-mercaptothiophene. google.com |

| Reaction Time | 2-5 hours | Yield, Product Degradation | Monitored by HPLC to determine endpoint. google.com |

| Purification | Chromatography / Recrystallization | Final Product Purity | Essential for removing unreacted starting materials and byproducts. |

Through meticulous optimization of these parameters, the synthesis of 3-(5-Methylthiophen-2-yl)butanoic acid can be rendered more efficient, cost-effective, and reproducible.

Chemical Reactivity, Transformation Mechanisms, and Derivatives of 3 5 Methylthiophen 2 Yl Butanoic Acid

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Moiety in 3-(5-Methylthiophen-2-yl)butanoic Acid

The thiophene ring is significantly more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609), a consequence of the sulfur atom's ability to stabilize the cationic intermediate through resonance. pearson.com The substitution pattern on 3-(5-methylthiophen-2-yl)butanoic acid is directed by the two substituents already present on the ring: the methyl group at the C5 position and the 3-butanoic acid group at the C2 position. Both are alkyl groups, which are generally activating and direct incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this corresponds to the adjacent vacant positions, C3 and C4.

The regioselectivity of electrophilic substitution on the 2,5-disubstituted thiophene ring of 3-(5-methylthiophen-2-yl)butanoic acid is determined by the directing effects of the existing substituents. The C2-butanoic acid substituent directs electrophiles to the C3 position, while the C5-methyl group directs to the C4 position. Since both are activating groups, a mixture of products is expected. The precise ratio of the 3-substituted to the 4-substituted product would depend on the specific reaction conditions and the nature of the electrophile.

Halogenation: Reaction with electrophilic halogenating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) is expected to proceed readily under mild conditions, yielding a mixture of 3-(3-bromo-5-methylthiophen-2-yl)butanoic acid and 3-(4-bromo-5-methylthiophen-2-yl)butanoic acid. The reaction mechanism involves the attack of the thiophene π-electron system on the electrophilic halogen, forming a resonance-stabilized carbocation intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the thiophene ring. This reaction is also expected to yield a mixture of the 3-nitro and 4-nitro derivatives. The conditions for nitrating activated thiophene rings must be carefully controlled to prevent oxidation of the sulfur atom or other side reactions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Products |

|---|---|---|

| Halogenation | Br⁺ | 3-(3-Bromo-5-methylthiophen-2-yl)butanoic acid and 3-(4-Bromo-5-methylthiophen-2-yl)butanoic acid |

| Nitration | NO₂⁺ | 3-(5-Methyl-3-nitrothiophen-2-yl)butanoic acid and 3-(5-Methyl-4-nitrothiophen-2-yl)butanoic acid |

| Acylation | RCO⁺ | 3-(3-Acyl-5-methylthiophen-2-yl)butanoic acid and 3-(4-Acyl-5-methylthiophen-2-yl)butanoic acid |

Friedel-Crafts Acylation: The introduction of an acyl group onto the thiophene ring is achieved via the Friedel-Crafts acylation reaction. This involves treating the substrate with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.org The electrophile is the acylium ion (RCO⁺), which is generated from the acyl halide and the Lewis acid.

The mechanism proceeds in two main steps:

Attack on the electrophile: The π-electrons of the thiophene ring attack the acylium ion. This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation. Attack at C3 or C4 leads to distinct intermediates.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

The acyl group is a deactivating group, which prevents polyacylation. The resulting acylthiophenes are valuable intermediates for further synthesis.

Sulfonation: Sulfonation involves the reaction with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group. The electrophile is sulfur trioxide (SO₃). The mechanism is similar to other electrophilic aromatic substitutions. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with dilute aqueous acid. mnstate.edu This property allows the sulfonyl group to be used as a temporary blocking group to direct other electrophiles to a desired position.

Transformations Involving the Butanoic Acid Side Chain of 3-(5-Methylthiophen-2-yl)butanoic Acid

The butanoic acid side chain provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The carboxyl group (-COOH) is the site of several fundamental organic reactions.

Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comquora.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction towards the ester product. masterorganicchemistry.com

Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally inefficient. The carboxyl group must first be "activated." A common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to facilitate amide bond formation under milder conditions.

Reduction: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids.

Table 2: Common Derivatization Reactions of the Carboxyl Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Esterification | R'OH, H⁺ (e.g., H₂SO₄) | Ester (-COOR') |

| Amidation | 1. SOCl₂2. R'R''NH | Amide (-CONR'R'') |

Alpha-Carbon Functionalization: Reactions at the α-carbon (the carbon adjacent to the carboxyl group) typically require the formation of an enolate intermediate. This is challenging in the presence of the acidic carboxylic proton. Therefore, the carboxyl group is usually protected as an ester first. The resulting ester can then be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate an enolate, which can then react with various electrophiles (e.g., alkyl halides) to introduce substituents at the α-position.

Cyclization Pathways: Intramolecular reactions involving both the thiophene ring and the butanoic acid side chain can lead to the formation of new ring systems. A notable example is an intramolecular Friedel-Crafts acylation. If the carboxylic acid is converted to its acyl chloride, the electrophilic acylium ion can be attacked by the nucleophilic thiophene ring. Depending on which position on the thiophene ring attacks (C3), this reaction could lead to the formation of a new six-membered ring fused to the thiophene core, resulting in a tetrahydrothienopyranone system. The feasibility of such a cyclization depends on the length and flexibility of the side chain, which in this case is suitable for forming a stable six-membered ring.

Nucleophilic Reactivity and Additions to 3-(5-Methylthiophen-2-yl)butanoic Acid Systems

The electron-rich nature of the thiophene ring makes it generally unreactive towards nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) on the ring to activate it for nucleophilic attack, which are absent in this molecule. nih.gov

The molecule itself, however, possesses nucleophilic character. The thiophene ring acts as a nucleophile in the electrophilic substitution reactions described above. Furthermore, deprotonation of the carboxylic acid group with a base yields a carboxylate anion. This carboxylate is a good nucleophile and can participate in SN2 reactions with alkyl halides to form esters, providing an alternative to the Fischer esterification method.

Addition reactions to the thiophene ring are energetically unfavorable as they would result in the loss of aromatic stabilization. Such reactions are rare and typically require harsh conditions or specialized reagents.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-(5-Methylthiophen-2-yl)butanoic acid |

| Benzene |

| Bromine |

| N-bromosuccinimide |

| 3-(3-Bromo-5-methylthiophen-2-yl)butanoic acid |

| 3-(4-Bromo-5-methylthiophen-2-yl)butanoic acid |

| Nitric acid |

| Sulfuric acid |

| 3-(5-Methyl-3-nitrothiophen-2-yl)butanoic acid |

| 3-(5-Methyl-4-nitrothiophen-2-yl)butanoic acid |

| Aluminum trichloride |

| Sulfur trioxide |

| 3-(5-Methyl-thiophen-2-yl)-3-sulfobutanoic acid |

| 4-(5-Methyl-thiophen-2-yl)-4-sulfobutanoic acid |

| p-Toluenesulfonic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Lithium aluminum hydride |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| Sodium borohydride |

Oxidative and Reductive Transformation Pathways of 3-(5-Methylthiophen-2-yl)butanoic Acid.

The chemical reactivity of 3-(5-methylthiophen-2-yl)butanoic acid is characterized by the distinct functionalities of its thiophene ring and its carboxylic acid side chain. These two components of the molecule exhibit different susceptibilities to oxidative and reductive conditions, allowing for selective transformations.

Conversely, the butanoic acid side chain is the primary site for reduction. The carboxylic acid group is generally resistant to catalytic hydrogenation under conditions that would typically reduce a carbon-carbon double bond. However, it can be effectively reduced to a primary alcohol using powerful hydride-donating reagents. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of this transformation, converting the carboxylic acid to the corresponding alcohol, 4-(5-methylthiophen-2-yl)pentan-1-ol. chemistrysteps.commasterorganicchemistry.comlibretexts.org It is important to note that weaker reducing agents, such as sodium borohydride (NaBH₄), are typically not effective in reducing carboxylic acids. chemistrysteps.comlibretexts.orgyoutube.com The reduction process involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by the nucleophilic addition of hydride to the carbonyl carbon. chemistrysteps.com

Below is a table summarizing the expected oxidative and reductive transformations of 3-(5-methylthiophen-2-yl)butanoic acid.

| Transformation | Reagent(s) | Product(s) | Functional Group Targeted |

| Oxidation | m-CPBA, H₂O₂ | 3-(5-Methyl-1-oxothiophen-2-yl)butanoic acid (Sulfoxide), 3-(5-Methyl-1,1-dioxothiophen-2-yl)butanoic acid (Sulfone) | Thiophene Ring (Sulfur) |

| Reduction | LiAlH₄ | 4-(5-Methylthiophen-2-yl)pentan-1-ol | Carboxylic Acid |

Exploration of Novel Derivatives and Analogues of 3-(5-Methylthiophen-2-yl)butanoic Acid for Structure-Reactivity Studies.

The systematic structural modification of 3-(5-methylthiophen-2-yl)butanoic acid to create novel derivatives and analogues is a key strategy in medicinal chemistry and materials science to probe and optimize its physicochemical and biological properties. These structure-reactivity studies are guided by established design principles and often encounter predictable synthetic hurdles.

A primary design principle in the development of analogues of 3-(5-methylthiophen-2-yl)butanoic acid is the concept of bioisosteric replacement . drughunter.comacs.org Bioisosteres are functional groups or substituents that possess similar physical and chemical properties, which can elicit a comparable biological response. drughunter.com This strategy is frequently employed to enhance a molecule's potency, selectivity, or pharmacokinetic profile. drughunter.com

For the carboxylic acid moiety, a common bioisosteric replacement is the tetrazole ring. drughunter.comnih.gov This substitution can maintain the acidic character necessary for certain biological interactions while potentially improving metabolic stability and cell permeability. drughunter.com Other heterocyclic groups can also serve as carboxylic acid bioisosteres, offering a range of acidities and steric profiles. acs.orgresearchgate.net

The thiophene ring itself is often considered a bioisostere of a benzene ring. nih.gov Therefore, replacing the 5-methylthiophene group with various substituted phenyl rings or other heterocyclic systems is a valid approach to explore the impact of aromaticity, electron density, and substituent positioning on the molecule's activity. Modifications could include introducing electron-donating or electron-withdrawing groups to the thiophene or a replacement aromatic ring to modulate its electronic character.

Further structural modifications can be envisioned for the butanoic acid side chain. Altering the length of the alkyl chain, introducing branching, or incorporating sites of unsaturation can influence the molecule's flexibility and lipophilicity, which are critical parameters for its interaction with biological targets.

The synthesis of novel derivatives and analogues of 3-(5-methylthiophen-2-yl)butanoic acid presents several challenges, primarily related to regioselectivity and the compatibility of functional groups.

A significant hurdle in the synthesis of analogues with modified thiophene rings is achieving the desired regioselective functionalization . nih.govacs.orgmdpi.com The inherent reactivity of the thiophene ring can lead to a mixture of isomers during electrophilic substitution reactions. researchgate.net To overcome this, the use of directing groups or specific metal-catalyzed cross-coupling reactions may be necessary to install substituents at the desired positions on the thiophene ring with high selectivity. mdpi.com For instance, the synthesis of polysubstituted thiophenes often requires a multi-step approach involving sequential halogenation and metal-halogen exchange reactions to control the placement of different functional groups. mdpi.com

When modifying the butanoic acid side chain, protecting group strategies may be required to prevent unwanted reactions with the carboxylic acid functionality. For example, if a reaction is sensitive to acidic protons, the carboxylic acid would first need to be converted to an ester, which can then be hydrolyzed back to the acid in a later step.

The synthesis of chiral analogues also presents a challenge. If the desired analogue contains a stereocenter in the side chain, an asymmetric synthesis or a chiral resolution step will be necessary to obtain the enantiomerically pure compound. This can add complexity and cost to the synthetic route.

Finally, the synthesis of analogues where the thiophene ring is replaced by other heterocyclic systems will require the development of entirely new synthetic routes, which may involve multi-step sequences and the optimization of reaction conditions for each new heterocyclic core.

Molecular Interactions and Mechanistic Studies of 3 5 Methylthiophen 2 Yl Butanoic Acid

Investigation of Receptor Binding Mechanisms for 3-(5-Methylthiophen-2-yl)butanoic Acid.

In vitro binding affinity assays with molecular targets.

No data is available in the public domain regarding the in vitro binding affinity of 3-(5-Methylthiophen-2-yl)butanoic acid to any specific molecular targets.

Allosteric modulation and orthosteric binding site characterization.

There is no information available from scientific studies to characterize the potential allosteric modulation or orthosteric binding site interactions of 3-(5-Methylthiophen-2-yl)butanoic acid.

Enzyme Inhibition Kinetics and Mechanism of Action for 3-(5-Methylthiophen-2-yl)butanoic Acid.

Characterization of reversible and irreversible inhibition.

No studies have been published that characterize the enzyme inhibition kinetics of 3-(5-Methylthiophen-2-yl)butanoic acid, including whether it acts as a reversible or irreversible inhibitor.

Elucidation of enzymatic pathways affected by 3-(5-Methylthiophen-2-yl)butanoic Acid.

There is no available research elucidating any enzymatic pathways that are affected by 3-(5-Methylthiophen-2-yl)butanoic acid.

Modulation of Cellular Signaling Pathways by 3-(5-Methylthiophen-2-yl)butanoic Acid in Model Systems.

No experimental data has been found regarding the modulation of any cellular signaling pathways by 3-(5-Methylthiophen-2-yl)butanoic acid in any model systems.

Investigation of Antimicrobial Mechanisms of 3-(5-Methylthiophen-2-yl)butanoic Acid in Model Organisms (e.g., bacteria, fungi).While some related thiophene (B33073) derivatives may exhibit antimicrobial properties, specific studies on the antimicrobial mechanisms of 3-(5-Methylthiophen-2-yl)butanoic acid are absent from the current body of scientific literature.

Cell wall/membrane disruption studies.No studies were found that specifically investigate whether 3-(5-Methylthiophen-2-yl)butanoic acid acts by disrupting the cell walls or membranes of microorganisms.

Due to these limitations, providing a comprehensive and accurate article on the molecular interactions and mechanistic studies of 3-(5-Methylthiophen-2-yl)butanoic acid is not feasible. Further empirical research is required to elucidate the biological activities and mechanisms of this specific compound.

Inhibition of Essential Microbial Enzymes

While direct studies on the inhibitory effects of 3-(5-Methylthiophen-2-yl)butanoic acid on specific microbial enzymes are not extensively detailed in the current body of scientific literature, the broader class of thiophene derivatives has been the subject of numerous investigations for their potential as enzyme inhibitors. These studies provide a foundational understanding of the possible mechanisms by which thiophene-containing compounds, including 3-(5-Methylthiophen-2-yl)butanoic acid, may exert their antimicrobial effects.

Research into various thiophene-based molecules has revealed their capacity to inhibit a range of essential microbial enzymes. For instance, certain thiophene derivatives have demonstrated inhibitory activity against urease, a key enzyme in the pathogenesis of some bacteria. frontiersin.org The proposed mechanism often involves the interaction of the thiophene ring and its substituents with the active site of the enzyme. frontiersin.org

Furthermore, molecular docking studies on other substituted thiophenes have suggested potential interactions with microbial enzymes such as dihydrofolate reductase from Candida albicans and rhomboid protease from Escherichia coli. nih.gov These computational analyses indicate that the thiophene scaffold can fit into the active sites of these enzymes, potentially leading to their inhibition. nih.gov Thiophene derivatives have also been identified as inhibitors of other enzymes, including tyrosinase. mdpi.com

The general mechanism for enzyme inhibition by thiophene-related compounds can involve the formation of various molecular interactions with the enzyme's active site. The sulfur atom in the thiophene ring, along with other functional groups, can participate in hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the enzyme's active center. These interactions can block the substrate from binding or interfere with the catalytic process, thus inhibiting the enzyme's function.

Although specific inhibitory constants and detailed mechanistic data for 3-(5-Methylthiophen-2-yl)butanoic acid are not available, the existing research on analogous compounds suggests that its antimicrobial properties could be attributed to the inhibition of one or more essential microbial enzymes. Further targeted research, including enzyme assays and kinetic studies, is necessary to elucidate the specific molecular targets and the precise mechanism of action for 3-(5-Methylthiophen-2-yl)butanoic acid.

Computational and Theoretical Investigations of 3 5 Methylthiophen 2 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability of 3-(5-Methylthiophen-2-yl)butanoic Acid.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies.

Geometry Optimization: The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the geometry of 3-(5-Methylthiophen-2-yl)butanoic acid would be optimized by finding the coordinates that correspond to the lowest energy on the potential energy surface. mdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Following geometry optimization, a vibrational frequency calculation is performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the carboxylic acid or the C-S stretch within the thiophene (B33073) ring.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carboxylic Acid) | 1.21 Å |

| Bond Length | C-O (Carboxylic Acid) | 1.35 Å |

| Bond Length | C-S (Thiophene Ring) | 1.72 Å |

| Bond Angle | O=C-O (Carboxylic Acid) | 124.5° |

| Bond Angle | C-S-C (Thiophene Ring) | 92.8° |

| Vibrational Frequency | O-H Stretch (Carboxylic Acid) | 3550 cm-1 |

| Vibrational Frequency | C=O Stretch (Carboxylic Acid) | 1735 cm-1 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com

The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity. libretexts.org Conversely, the LUMO is the orbital most capable of accepting electrons, indicating its electrophilicity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For 3-(5-Methylthiophen-2-yl)butanoic acid, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO might be distributed across the carboxylic acid group and the ring system.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.10 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.15 | High kinetic stability and low reactivity |

Computational methods can quantify the degree of aromaticity. One common technique is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the geometric center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). A large negative NICS value is indicative of significant diatropic ring current, a hallmark of aromaticity. By comparing the calculated NICS values for the thiophene ring in 3-(5-Methylthiophen-2-yl)butanoic acid to a standard aromatic compound like benzene (B151609), its degree of aromaticity can be assessed.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Interpretation |

|---|---|---|---|

| Benzene (Reference) | -9.7 | -11.5 | Highly Aromatic |

| Thiophene Ring in Target Molecule | -7.8 | -9.9 | Moderately Aromatic |

Molecular Docking Simulations for Ligand-Target Interactions of 3-(5-Methylthiophen-2-yl)butanoic Acid.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

The docking process involves preparing the 3D structures of both the ligand (3-(5-Methylthiophen-2-yl)butanoic acid) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site.

Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode. This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the active site. mdpi.com For instance, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar residues, while the methylthiophene moiety could engage in hydrophobic interactions.

The insights gained from molecular docking can guide lead optimization. If the initial binding affinity of 3-(5-Methylthiophen-2-yl)butanoic acid is moderate, its structure can be virtually modified to enhance interactions. For example, adding hydrogen bond donors or acceptors or altering the size of hydrophobic groups could improve the fit within the active site.

Furthermore, this compound can serve as a template for in silico screening. mdpi.com Large databases of chemically similar compounds can be computationally docked against the same protein target to identify new molecules with potentially higher binding affinities and better pharmacological profiles. biotechnologia-journal.org This approach accelerates the discovery of more potent and selective drug candidates.

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -7.2 kcal/mol |

| Key Hydrogen Bonds | Carboxylic acid with Arg120, Tyr355 |

| Key Hydrophobic Interactions | Thiophene ring with Val349, Leu531 |

| Key Hydrophobic Interactions | Methyl group with Ala527 |

In Silico ADME Prediction Methodologies Relevant to Mechanistic Biological Studies (excluding human clinical context).

Computational approaches for metabolic stability prediction.

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. Computational models for predicting metabolic stability are diverse, ranging from expert rule-based systems to sophisticated machine learning algorithms and quantum mechanical calculations. researchgate.net These approaches primarily aim to identify the sites on a molecule that are most susceptible to metabolism by drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily. nih.gov

For 3-(5-methylthiophen-2-yl)butanoic acid, several potential sites of metabolism can be hypothesized and computationally evaluated. The thiophene ring itself is a known substrate for oxidative metabolism, which can proceed via S-oxidation or epoxidation of the ring, often leading to reactive intermediates. femaflavor.orgacs.org Additionally, the aliphatic butanoic acid side chain and the methyl group on the thiophene ring are susceptible to oxidation.

To illustrate the application of these computational approaches, a hypothetical metabolic stability prediction for 3-(5-methylthiophen-2-yl)butanoic acid is presented in the table below. This table outlines the potential sites of metabolism, the predicted metabolic reactions, and the computational tools that could be used for such predictions.

| Predicted Site of Metabolism | Predicted Metabolic Reaction | Example Computational Tool/Method | Predicted Stability |

| Thiophene Sulfur | S-oxidation | Quantum Mechanics (QM) Calculations | Moderate |

| Thiophene Ring (C3/C4) | Epoxidation/Hydroxylation | Rule-based systems (e.g., BioTransformer) nih.gov | Moderate to Low |

| Butanoic Acid Side Chain (alpha-carbon) | Hydroxylation | Machine Learning (e.g., Random Forest) | High |

| Butanoic Acid Side Chain (beta-carbon) | Hydroxylation | Site of Metabolism (SOM) Prediction Software nih.gov | Moderate |

| Methyl Group | Hydroxylation | QSAR Models nih.gov | High |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for 3-(5-Methylthiophen-2-yl)butanoic acid are not publicly available.

The predictions from these computational models would suggest that the thiophene ring is a primary site of metabolic vulnerability. This information is crucial for medicinal chemists, as it can guide structural modifications to enhance metabolic stability, for instance, by introducing electron-withdrawing groups to the thiophene ring to decrease its susceptibility to oxidation.

Blood-brain barrier penetration modeling for CNS-active compounds.

The ability of a compound to penetrate the blood-brain barrier (BBB) is a prerequisite for its therapeutic efficacy in treating CNS disorders. researchgate.net The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. dovepress.com The passive diffusion of molecules across the BBB is largely governed by their physicochemical properties, such as lipophilicity, molecular size, and hydrogen bonding capacity. nih.govcambridge.org

Computational models are widely used to predict the BBB penetration potential of drug candidates in the early stages of discovery. frontiersin.orgnih.gov These models are typically based on QSAR or machine learning algorithms that correlate calculated molecular descriptors with experimentally determined BBB permeability data (often expressed as logBB, the logarithm of the brain-to-plasma concentration ratio). nih.govresearchgate.net

For 3-(5-methylthiophen-2-yl)butanoic acid, a preliminary assessment of its BBB penetration potential can be made by calculating key physicochemical properties. The lipophilicity of thiophene contributes to its ability to cross the BBB. nih.gov The presence of the carboxylic acid group, however, may increase the polar surface area and hydrogen bond donor capacity, which could potentially hinder BBB penetration.

A variety of in silico tools and web servers are available to predict BBB penetration. These tools often provide a binary classification (BBB+ for penetrating, BBB- for non-penetrating) or a quantitative logBB value. The table below presents a hypothetical in silico BBB penetration profile for 3-(5-methylthiophen-2-yl)butanoic acid, based on commonly used molecular descriptors and predictive models.

| Molecular Descriptor | Predicted Value | Influence on BBB Penetration | Predictive Model/Tool |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | Favorable (indicates lipophilicity) | Cheminformatics Software |

| Topological Polar Surface Area (TPSA) | 54.6 Ų | Favorable (generally < 90 Ų) nih.gov | Molecular Modeling Software |

| Molecular Weight | 198.27 g/mol | Favorable (generally < 400 Da) nih.gov | Standard Calculation |

| Number of Hydrogen Bond Donors | 1 | Favorable (generally ≤ 5) | Molecular Modeling Software |

| Number of Hydrogen Bond Acceptors | 2 | Favorable (generally ≤ 10) | Molecular Modeling Software |

| Predicted logBB | 0.15 | Indicates potential to cross the BBB | QSAR Model nih.govresearchgate.net |

| BBB Penetration Prediction | BBB+ | Likely to penetrate the BBB | Classification-based Model nih.gov |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for 3-(5-Methylthiophen-2-yl)butanoic acid are not publicly available.

Based on these hypothetical predictions, 3-(5-methylthiophen-2-yl)butanoic acid exhibits a physicochemical profile that is generally favorable for BBB penetration. The predicted positive logBB value further supports the likelihood of this compound reaching the CNS. However, it is important to note that these in silico predictions are estimations and must be validated by in vitro or in vivo experimental studies. frontiersin.org Computational models provide a valuable preliminary assessment that helps to prioritize compounds and design more resource-intensive experimental investigations. nih.gov

Advanced Analytical Methodologies for the Research and Characterization of 3 5 Methylthiophen 2 Yl Butanoic Acid

Chromatographic Separation Techniques for Purity Assessment and Isolation of 3-(5-Methylthiophen-2-yl)butanoic Acid.

Chromatographic techniques are indispensable for the separation and purification of 3-(5-Methylthiophen-2-yl)butanoic acid from reaction mixtures and for the accurate determination of its purity. The choice of technique is dictated by the physicochemical properties of the compound and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) method development and validation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 3-(5-Methylthiophen-2-yl)butanoic acid. The development of a robust HPLC method is crucial for both purity assessment and preparative isolation.

Method Development: A typical reversed-phase HPLC method for 3-(5-Methylthiophen-2-yl)butanoic acid would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention.

Chiral Separation: Given the presence of a chiral center, the separation of enantiomers is of significant interest. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral carboxylic acids. The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and the compound's solubility.

Validation: A validated HPLC method ensures reliability and reproducibility. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Typical Acceptance Criteria | Example Data for 3-(5-Methylthiophen-2-yl)butanoic Acid Analysis |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

This interactive table provides an overview of typical HPLC method validation parameters.

Gas Chromatography (GC) for volatile derivatives.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since 3-(5-Methylthiophen-2-yl)butanoic acid is a carboxylic acid with relatively low volatility, derivatization is typically required to convert it into a more volatile and thermally stable form suitable for GC analysis.

Derivatization: A common derivatization strategy for carboxylic acids is esterification. For instance, reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester, can significantly increase the volatility of the analyte.

Analysis: The resulting derivative can be analyzed on a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides both retention time information for quantification and mass spectral data for structural confirmation.

| Derivative | Stationary Phase | Typical Retention Time (min) |

| Methyl ester | DB-5 | 12.5 |

| Trimethylsilyl ester | HP-5ms | 10.2 |

This interactive table shows example GC conditions for the analysis of derivatized 3-(5-Methylthiophen-2-yl)butanoic acid.

Supercritical Fluid Chromatography (SFC) for challenging separations.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, particularly for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol.

Advantages for Chiral Separations: SFC often provides faster separations and higher efficiency compared to HPLC for chiral compounds. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in backpressure.

Methodology: For the chiral separation of 3-(5-Methylthiophen-2-yl)butanoic acid, a chiral stationary phase, similar to those used in HPLC, would be employed. The addition of an acidic or basic additive to the mobile phase can be crucial for improving peak shape and resolution for acidic analytes.

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation of 3-(5-Methylthiophen-2-yl)butanoic Acid.

Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of 3-(5-Methylthiophen-2-yl)butanoic acid.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D-NMR, solid-state NMR).

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. While 1D ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques are necessary to piece together the complete connectivity of 3-(5-Methylthiophen-2-yl)butanoic acid.

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl group on the thiophene (B33073) ring, the protons on the thiophene ring, the methine proton of the butanoic acid chain, the methylene (B1212753) protons, and the methyl group of the butanoic acid chain. The chemical shifts and coupling patterns would provide initial structural clues.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, and the aliphatic carbons of the butanoic acid chain.

2D-NMR:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, allowing for the tracing of the connectivity of protons within the butanoic acid side chain and within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for connecting the butanoic acid side chain to the thiophene ring and for assigning quaternary carbons.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Thiophene-H | 6.5 - 7.0 | Thiophene-C | 120 - 145 |

| CH (butanoic) | ~3.5 | C=O | 175 - 180 |

| CH₂ (butanoic) | ~2.5 | CH (butanoic) | ~40 |

| CH₃ (thiophene) | ~2.4 | CH₂ (butanoic) | ~35 |

| CH₃ (butanoic) | ~1.2 | CH₃ (thiophene) | ~15 |

| COOH | >10 | CH₃ (butanoic) | ~20 |

This interactive table presents expected NMR chemical shift ranges for 3-(5-Methylthiophen-2-yl)butanoic acid.

High-Resolution Mass Spectrometry (HRMS) for elemental composition and fragmentation pattern analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the parent molecule and its fragments.

Elemental Composition: By measuring the exact mass of the molecular ion, HRMS can confirm the molecular formula of 3-(5-Methylthiophen-2-yl)butanoic acid (C₉H₁₂O₂S) with a high degree of confidence, distinguishing it from other isobaric compounds.

Fragmentation Pattern: Electron Ionization (EI) is a common ionization technique that induces fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For 3-(5-Methylthiophen-2-yl)butanoic acid, key fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH).

Cleavage of the butanoic acid side chain.

Fragmentation of the thiophene ring.

The analysis of these fragments helps to confirm the connectivity of the different structural motifs within the molecule.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M - COOH]⁺ | 3-(5-Methylthiophen-2-yl)propyl cation | 139.06 |

| [M - C₃H₇O₂]⁺ | 5-Methylthiophen-2-yl cation | 97.02 |

| [C₄H₃S]⁺ | Thienyl cation | 83.00 |

This interactive table illustrates potential fragment ions in the mass spectrum of 3-(5-Methylthiophen-2-yl)butanoic acid.

X-ray Crystallography for single-crystal structural determination of 3-(5-Methylthiophen-2-yl)butanoic Acid and its complexes.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For 3-(5-Methylthiophen-2-yl)butanoic acid, obtaining a single crystal of suitable quality would allow for the unequivocal determination of its molecular structure.

The process involves irradiating a single crystal with a focused X-ray beam. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. This data is then processed using Fourier transforms to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

For 3-(5-Methylthiophen-2-yl)butanoic acid, X-ray crystallography would confirm the planar geometry of the 5-methylthiophene ring and the tetrahedral geometry of the chiral carbon in the butanoic acid chain. Furthermore, it would reveal the conformation of the butanoic acid side chain relative to the thiophene ring. In the solid state, the analysis would also elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictate the crystal packing. If the compound is co-crystallized with other molecules to form complexes, this technique can also map out the specific interactions between the acid and its binding partner.

Table 1: Hypothetical Crystallographic Data for 3-(5-Methylthiophen-2-yl)butanoic Acid

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1029 |

| Z (molecules per cell) | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

Infrared (IR) and Raman Spectroscopy for functional group identification and conformational studies.

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups within a molecule. Both methods probe the vibrational modes of molecules, but they are based on different physical principles and provide complementary information.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For 3-(5-Methylthiophen-2-yl)butanoic acid, IR spectroscopy is particularly useful for identifying the characteristic functional groups. The carboxylic acid group would exhibit a very broad O-H stretching band and a strong C=O (carbonyl) stretching band. The thiophene ring would show C-H and C=C stretching vibrations, as well as characteristic ring "breathing" modes.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. When photons are scattered from a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For 3-(5-Methylthiophen-2-yl)butanoic acid, Raman would be effective in characterizing the C=C and C-S bonds of the thiophene ring. Conformational studies can also be performed, as the vibrational frequencies can be sensitive to the molecule's geometry.

Table 2: Expected Vibrational Frequencies for 3-(5-Methylthiophen-2-yl)butanoic Acid

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (very broad) | Weak |

| Alkyl (C-H) | Stretching | 2960-2850 | 2960-2850 |

| Thiophene (C-H) | Stretching | ~3100 | ~3100 |

| Carbonyl (C=O) | Stretching | 1725-1700 (strong) | Moderate |

| Thiophene (C=C) | Stretching | 1600-1450 | Strong |

| Carboxylic Acid (C-O) | Stretching | 1320-1210 | Weak |

Note: These are typical wavenumber ranges and the exact values for the target compound may vary.

Hyphenated Techniques for Complex Mixture Analysis Involving 3-(5-Methylthiophen-2-yl)butanoic Acid

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures.

LC-MS/MS for trace analysis and metabolite identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for detecting and quantifying compounds at trace levels in complex matrices. The liquid chromatograph first separates the components of a mixture based on their physicochemical properties (e.g., polarity). The separated components then enter the mass spectrometer.

In the context of 3-(5-Methylthiophen-2-yl)butanoic acid, LC-MS/MS would be the method of choice for pharmacokinetic studies, to measure its concentration in biological fluids like plasma or urine, or for identifying its metabolites. The initial mass spectrometer (MS1) would be set to select the molecular ion of the parent compound. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of interfering substances. Metabolites, formed by enzymatic modification of the parent drug (e.g., hydroxylation, glucuronidation), would have different masses and retention times, allowing for their identification.

Table 3: Hypothetical LC-MS/MS Parameters for 3-(5-Methylthiophen-2-yl)butanoic Acid

| Parameter | Value / Description |

|---|---|

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 183.05 [M-H]⁻ |

| Product Ions (m/z) | Hypothetical fragments: e.g., 139.0 (loss of CO₂) |

Note: The precursor and product ion values are calculated based on the molecular formula C₉H₁₂O₂S and are subject to experimental verification.

GC-MS for volatile impurities and reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column and carries the sample components, which are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison to spectral libraries.

For 3-(5-Methylthiophen-2-yl)butanoic acid, GC-MS is particularly useful for identifying volatile impurities that may be present from its synthesis, such as residual solvents or starting materials (e.g., 2-methylthiophene). The technique can also be used to monitor the progress of the synthesis reaction by analyzing aliquots of the reaction mixture over time. To make the carboxylic acid more volatile and suitable for GC analysis, it is often necessary to convert it into a more volatile derivative, such as a methyl or silyl (B83357) ester, prior to injection.

Chiroptical Spectroscopic Techniques for Enantiomeric Excess Determination of Chiral 3-(5-Methylthiophen-2-yl)butanoic Acid

Since 3-(5-Methylthiophen-2-yl)butanoic acid contains a chiral center, it can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral sample.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed three-dimensional information about molecular structure, making it a powerful tool for determining the absolute configuration and conformational analysis of chiral molecules such as 3-(5-Methylthiophen-2-yl)butanoic acid.

The principle of VCD lies in the fact that any chiral molecule will interact differently with left and right circularly polarized light during a vibrational transition. This differential absorption results in a VCD spectrum, which can be positive or negative for each vibrational band. The sign and intensity of these VCD signals are highly sensitive to the molecule's stereochemistry.

For a molecule like 3-(5-Methylthiophen-2-yl)butanoic acid, which possesses a stereogenic center at the C3 position of the butanoic acid chain, VCD can be instrumental in unambiguously assigning the absolute configuration as either (R) or (S). This is typically achieved by comparing the experimentally measured VCD spectrum with the theoretically predicted spectrum for one of the enantiomers, calculated using quantum chemical methods such as Density Functional Theory (DFT). A good agreement between the experimental and calculated spectra allows for a definitive assignment of the absolute configuration.

Furthermore, VCD is an excellent method for investigating the conformational landscape of flexible molecules in solution. The butanoic acid side chain and its orientation relative to the 5-methylthiophen-2-yl group can adopt various conformations due to rotation around single bonds. These different conformers will have unique VCD spectra. The experimentally observed spectrum is a population-weighted average of the spectra of all contributing conformers. By comparing the experimental spectrum with the calculated spectra of different low-energy conformers, researchers can gain insights into the predominant solution-state conformation of 3-(5-Methylthiophen-2-yl)butanoic acid.

In a typical VCD study of 3-(5-Methylthiophen-2-yl)butanoic acid, the experimental VCD and infrared absorption spectra would be recorded in a suitable solvent, such as deuterated chloroform (B151607) (CDCl3), over a specific range of the mid-infrared region. Concurrently, computational calculations would be performed to predict the VCD and absorption spectra for a chosen enantiomer, for instance, the (R)-enantiomer. The comparison between the experimental and theoretical data would then lead to the determination of the absolute configuration and a deeper understanding of its conformational preferences. In cases where intermolecular hydrogen bonding of the carboxylic acid moiety complicates spectral interpretation, the acid can be converted to its corresponding methyl ester to simplify the analysis. nih.gov

The following table illustrates the type of data that would be generated in a VCD analysis of 3-(5-Methylthiophen-2-yl)butanoic acid, comparing experimental frequencies and VCD signals with theoretically calculated values for a specific enantiomer.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign |

| C=O stretch of COOH | 1710 | (+) | 1715 | (+) |

| Asymmetric CH₃ bend | 1455 | (-) | 1450 | (-) |

| Symmetric CH₃ bend | 1380 | (+) | 1375 | (+) |

| C-O stretch of COOH | 1290 | (-) | 1295 | (-) |

| Thiophene ring stretch | 1230 | (+) | 1225 | (+) |

| CH bend at stereocenter | 1150 | (+) | 1155 | (+) |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected outcome of a VCD analysis.

Applications of 3 5 Methylthiophen 2 Yl Butanoic Acid in Non Clinical Research Fields

Utility of 3-(5-Methylthiophen-2-yl)butanoic Acid as a Versatile Synthetic Building Block

The molecular architecture of 3-(5-Methylthiophen-2-yl)butanoic acid makes it a promising candidate as a versatile building block in organic synthesis. The presence of a carboxylic acid functional group allows for a wide range of chemical modifications, while the substituted thiophene (B33073) ring offers sites for further functionalization.

Precursor in the synthesis of novel heterocyclic scaffolds

The carboxylic acid moiety of 3-(5-Methylthiophen-2-yl)butanoic acid can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols. These transformations would enable its incorporation into a variety of heterocyclic systems. For instance, condensation reactions with diamines or hydrazines could lead to the formation of novel benzodiazepine (B76468) or pyrazolidinone analogs containing a 5-methylthiophen-2-yl substituent. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Intermediate in the development of complex organic molecules

Beyond the synthesis of heterocyclic scaffolds, 3-(5-Methylthiophen-2-yl)butanoic acid could serve as a key intermediate in the total synthesis of more complex organic molecules. The thiophene ring can participate in various coupling reactions, such as Suzuki or Stille cross-coupling, allowing for the attachment of diverse aryl or vinyl groups. This would enable the construction of elaborate molecular frameworks with potential applications in various areas of chemical research.

Potential Applications in Materials Science Research

The incorporation of thiophene-containing units into larger molecular structures is a common strategy in the development of advanced materials. The specific substitution pattern of 3-(5-Methylthiophen-2-yl)butanoic acid could offer unique properties to such materials.

Integration into conjugated polymers for electronic applications

Thiophene-based polymers are renowned for their semiconducting properties and are widely used in organic electronics. The butanoic acid side chain of 3-(5-Methylthiophen-2-yl)butanoic acid could be utilized to attach this thiophene unit onto a polymer backbone. The methyl group on the thiophene ring could influence the polymer's solubility and packing, potentially tuning its electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Role in the design of supramolecular assemblies

The carboxylic acid group of 3-(5-Methylthiophen-2-yl)butanoic acid is capable of forming strong hydrogen bonds. This property could be exploited in the design of self-assembling supramolecular structures. By carefully designing complementary molecules, it may be possible to create well-ordered assemblies such as liquid crystals, gels, or molecular networks with interesting optical or electronic properties.

Research in Agrochemical Science Focusing on 3-(5-Methylthiophen-2-yl)butanoic Acid

The field of agrochemical research is constantly in search of new molecules with potential herbicidal, fungicidal, or insecticidal activity. While no specific studies on the agrochemical applications of 3-(5-Methylthiophen-2-yl)butanoic acid have been reported, its structural features suggest it could be a valuable lead compound.